2-Amino-6-chlorobenzamide

Description

Significance of Halogenated Benzamides in Chemical Research

Halogenated benzamides are a cornerstone in modern medicinal chemistry and organic synthesis. researchgate.net The incorporation of halogens like fluorine, chlorine, and bromine into the benzamide (B126) structure can lead to enhanced biological activity and improved pharmacokinetic properties. ontosight.airesearchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.airesearchgate.net This has made halogenated benzamides valuable in the development of new therapeutic agents across various disease areas, including oncology, neurology, and infectious diseases. ontosight.aijst.go.jp

The presence of a halogen atom can also facilitate further chemical transformations. Aryl halides, including halogenated benzamides, are crucial building blocks in cross-coupling reactions, enabling the synthesis of more complex molecules. rsc.org This reactivity makes them indispensable tools for organic chemists in the construction of novel compounds with potential applications in materials science and drug discovery. rsc.org

Overview of Research Trajectories for 2-Amino-6-chlorobenzamide

Research involving this compound has primarily focused on its utility as a chemical intermediate in the synthesis of more complex molecules. Its structure, featuring an amino group, a chloro group, and a benzamide moiety, allows for a variety of chemical reactions, making it a versatile starting material. cymitquimica.com

One significant area of research is its use as a precursor in the synthesis of heterocyclic compounds. For instance, it has been employed in the synthesis of 2,3-dihydropyrrolo[1,2-a]quinazolinones. sorbonne-universite.fr Additionally, its related derivative, 2-amino-6-chlorobenzoic acid, is an intermediate in the synthesis of the antibiotic dicloxacillin. google.com

Furthermore, the broader class of aminobenzamides has been investigated for their potential biological activities. For example, derivatives have been explored as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. nih.govmdpi.comnih.govmdpi.com While specific research on the direct biological activity of this compound is less prominent, its role as a key building block in the synthesis of potentially bioactive molecules underscores its importance in the field.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₇ClN₂O cymitquimica.compharmaffiliates.com |

| Molecular Weight | 170.60 g/mol cymitquimica.compharmaffiliates.com |

| CAS Number | 54166-95-9 cymitquimica.compharmaffiliates.com |

| Appearance | White crystal google.com |

| Melting Point | 171-172 °C google.com |

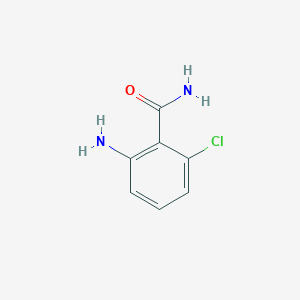

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-6-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDBIAFBDRRSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546451 | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54166-95-9 | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54166-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity within 2-Amino-6-chlorobenzamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amine and amide protons are observed. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the amide group, as well as the electron-donating effect of the amino group.

The aromatic region of the spectrum typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene ring. The integration of these signals confirms the presence of three aromatic protons. The protons of the amino (-NH₂) and amide (-CONH₂) groups appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.8 | Multiplet |

| Amine (NH₂) | 4.5 - 6.0 | Broad Singlet |

| Amide (CONH₂) | 7.5 - 8.5 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum will show signals for the six aromatic carbons and the carbonyl carbon of the amide group. The carbons attached to the electronegative chlorine and nitrogen atoms will be deshielded and appear at a higher chemical shift. The carbonyl carbon signal is typically found in the downfield region of the spectrum, usually between 160-180 ppm.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-CONH₂ | 130 - 140 |

| Aromatic CH | 115 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇ClN₂O), the high-resolution mass spectrum will show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis provides valuable information about the structural components of the molecule. Common fragmentation pathways for benzamide (B126) derivatives include the loss of the amide group (as CONH₂) or cleavage of the C-C bond adjacent to the carbonyl group. The fragmentation pattern of this compound would likely show characteristic fragments resulting from the loss of NH₂, CO, and Cl.

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 170/172 | Molecular ion |

| [M-NH₂]⁺ | 154/156 | Loss of amino group |

| [M-CO]⁺ | 142/144 | Loss of carbon monoxide |

| [M-Cl]⁺ | 135 | Loss of chlorine atom |

| [C₆H₄N]⁺ | 90 | Benzynitrile fragment |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine and amide groups are typically observed as two distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group gives a strong absorption band around 1640-1680 cm⁻¹. The C-N stretching and N-H bending vibrations of the amide (Amide II band) appear in the 1500-1600 cm⁻¹ region. The aromatic C-C stretching vibrations are observed in the 1400-1600 cm⁻¹ range, and the C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amine and Amide) | 3200 - 3500 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | 1500 - 1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsional angles, thereby revealing the molecule's exact conformation. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules within the crystal lattice.

Despite a thorough search for crystallographic data, specific experimental results from a single-crystal X-ray diffraction study of this compound are not available in the public domain. Consequently, detailed information regarding its solid-state conformation and the specific intermolecular interactions that dictate its crystal packing remains undetermined.

While crystallographic data for closely related structures, such as 2-Amino-6-chloro-N-methylbenzamide, have been reported, the substitution on the amide nitrogen fundamentally alters the molecule's hydrogen bonding capabilities and steric profile. Therefore, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The primary amino and amide groups in this compound are expected to be key participants in a network of hydrogen bonds, likely involving N—H···O and N—H···N interactions, which would play a crucial role in the stabilization of the crystal structure. However, without experimental data, the precise geometry and dimensionality of this network cannot be described.

The acquisition of single crystals of this compound suitable for X-ray diffraction analysis would be a valuable endeavor to provide definitive insights into its molecular and supramolecular structure. Such data would serve as a crucial benchmark for computational and spectroscopic studies and would contribute to a more complete understanding of the structure-property relationships within this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Chlorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2-Amino-6-chlorobenzamide.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p) and LANL2DZ, have been employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. ajrconline.organalis.com.myniscpr.res.in

Studies on related benzamide (B126) derivatives have demonstrated the utility of DFT in predicting molecular structures and vibrational spectra with high accuracy. niscpr.res.inresearchgate.net For instance, in a study of 3-chlorobenzamide, DFT calculations with the B3LYP method were used to analyze vibrational spectral characteristics, showing good agreement with experimental data. niscpr.res.in Similar studies on other benzamides have successfully used DFT to calculate properties like HOMO-LUMO energy gaps and molecular electrostatic potential, providing insights into chemical reactivity and intermolecular interactions. dergipark.org.trresearchgate.net

Table 1: Selected DFT-Calculated Properties for Benzamide Derivatives

| Property | Method | Value | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | B3LYP/6-311G(d,p) | 3.5307 eV | researchgate.net |

| Binding Affinity (MMP-2) | DFT/B3LYP/6-311G++ | -8.50 kcal/mol | researchgate.net |

This table presents data for related benzamide derivatives to illustrate the application of DFT.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) calculations, while being a more simplified approach compared to DFT, provide a foundational understanding of the electronic structure of molecules. HF methods have been used in conjunction with DFT to study various benzamide derivatives. niscpr.res.in These calculations are often used to obtain initial geometries for more complex calculations and to provide a baseline for comparison with methods that include electron correlation. acs.org For example, in the study of 5-amino-2-chlorobenzoic acid, ab initio Hartree-Fock methods were used alongside DFT to analyze its molecular structure and vibrational spectra. google.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for understanding the reactive behavior of a molecule. proteopedia.org It visualizes the electrostatic potential on the van der Waals surface of a molecule, indicating regions that are prone to electrophilic and nucleophilic attack. dergipark.org.trscispace.com For benzamide derivatives, MEP maps calculated using DFT have shown that negative potential regions are typically located over electronegative atoms like oxygen and nitrogen, while positive potential regions are found around hydrogen atoms. dergipark.org.trresearchgate.net This information is vital for predicting how this compound might interact with other molecules, including biological targets. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and polarizability. numberanalytics.comrsc.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive. numberanalytics.com For various benzamide derivatives, FMO analysis has been performed using DFT to calculate the HOMO and LUMO energies. dergipark.org.trresearchgate.net These calculations help in understanding the charge transfer that can occur within the molecule, which is crucial for its electronic and optical properties. researchid.co

Table 2: HOMO-LUMO Energy Gaps for Related Compounds

| Compound | Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2,5-diphenyl furan | DFT | 2.7113 | researchid.co |

This table showcases HOMO-LUMO gap calculations for other organic molecules to demonstrate the utility of FMO analysis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking simulations can be used to explore its potential interactions with various biological targets, such as enzymes or receptors. researchgate.netmdpi.com These simulations can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net For instance, docking studies on related benzamide derivatives have been used to investigate their potential as inhibitors for targets like matrix metalloproteinases (MMPs), which are implicated in cancer. researchgate.net

Predictive Modeling of Pharmacokinetic Properties (ADMET)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development. These computational models allow for the early assessment of the pharmacokinetic and safety profiles of chemical compounds, helping to identify candidates with a higher probability of success in later-stage clinical trials. While specific, detailed research findings from predictive modeling of the pharmacokinetic properties for this compound are not extensively available in publicly accessible literature, this section outlines the theoretical framework and the types of computational evaluations that are typically performed for such a compound.

Predictive ADMET studies utilize a range of computational methods, including quantitative structure-activity relationship (QSAR) models and predictions based on physicochemical properties. Online platforms such as pkCSM, SwissADME, and ADMETlab 2.0 are commonly employed to generate these predictions. nih.govnih.gov These tools use a molecule's structure to forecast its behavior in the human body.

Detailed Research Findings

For a compound like this compound, computational ADMET screening would typically involve the evaluation of several key parameters. The following tables represent the types of data that would be generated in such a predictive study. Note: The values presented in these tables are illustrative examples based on general predictions for similar chemical structures and are not based on specific published research for this compound, as such data was not available in the conducted searches.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value | Interpretation |

| Molecular Weight | 170.6 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.5 - 2.5 | Indicates moderate lipophilicity, which can favor good absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | Suggests good intestinal absorption and cell permeability. |

| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five. |

| Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be favorable for binding. |

Table 2: Predicted Absorption and Distribution Properties

| Property | Predicted Value/Class | Interpretation |

| Human Intestinal Absorption (HIA) | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | > 0.9 | Suggests high permeability across the intestinal epithelial cell barrier. |

| Blood-Brain Barrier (BBB) Permeability | Low/Non-permeable | The compound is not expected to readily cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein. |

| Plasma Protein Binding (PPB) | Moderate to High | The extent to which the compound binds to proteins in the blood. |

Table 3: Predicted Metabolism and Excretion Properties

| Property | Predicted Value/Class | Interpretation |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs processed by this enzyme. |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Not expected to be a substrate for this major renal transporter. |

Table 4: Predicted Toxicity Endpoints

| Property | Predicted Value/Class | Interpretation |

| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. |

| Hepatotoxicity (Liver Injury) | Low risk | Predicted to have a low probability of causing liver damage. |

| hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low risk | Low likelihood of causing cardiotoxicity. |

| Skin Sensitization | Low risk | Not predicted to cause an allergic reaction upon skin contact. |

The collective data from these predictive models would provide a comprehensive in silico ADMET profile for this compound. Such a profile is invaluable for guiding further experimental studies and for making informed decisions in the drug discovery pipeline. It is important to emphasize that these computational predictions are not a substitute for in vitro and in vivo testing but are powerful tools for prioritizing and de-risking compounds at an early stage.

Structure Activity Relationship Sar Studies of 2 Amino 6 Chlorobenzamide Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity

For instance, in a series of 2-amino-6-arylsulfonylbenzonitriles, which are related to the 2-aminobenzamide (B116534) scaffold, the nature of the substituents on the aryl ring was found to be a critical determinant of their inhibitory activity against HIV-1 reverse transcriptase. nih.gov Similarly, in the design of inhibitors for p21-activated kinase 4 (PAK4), the position of a chloro group on the quinazoline (B50416) ring, a related heterocyclic system, was found to significantly affect selectivity. A 6-chloro derivative exhibited superior selectivity compared to its 7-chloro counterpart, highlighting the importance of substituent placement. acs.org Furthermore, replacing the 6-chloro group with other electron-withdrawing groups like fluorine or bromine maintained potent PAK4 affinity, albeit with varying degrees of selectivity. acs.org

Steric Hindrance and Conformational Preferences in Ligand Binding

Beyond electronic effects, the size, shape, and conformational flexibility of 2-Amino-6-chlorobenzamide derivatives play a crucial role in their binding to biological targets. Steric hindrance, which refers to the spatial arrangement of atoms, can either promote or hinder the optimal orientation of a ligand within a receptor's binding site. biorxiv.org

The conformational preference of a molecule, or its tendency to adopt a particular three-dimensional shape, is a key determinant of its biological activity. nih.govnih.gov For a ligand to bind effectively, it must adopt a conformation that is complementary to the binding site of its target protein. In the context of this compound derivatives, the flexibility of the molecule allows it to adopt different conformations, some of which may be more favorable for binding than others. researchgate.net

For example, in the development of PAK4 inhibitors, the introduction of a methyl group on a piperazine (B1678402) ring led to a significant improvement in selectivity. This was attributed to the methyl group's contribution to shape complementarity, which maximized van der Waals contacts within the binding pocket. acs.org The stereochemistry of this methyl group was also critical, with the (R)-configuration showing better potency and selectivity than the (S)-configuration. acs.org This highlights how subtle changes in steric bulk and stereochemistry can have a profound impact on biological activity.

Furthermore, studies on flexible ancillary ligands in catalysis have shown that conformational flexibility can be advantageous, allowing a ligand to adopt different steric environments in different steps of a catalytic cycle to enhance both reactivity and selectivity. researchgate.net This principle can be extrapolated to ligand-receptor interactions, where the ability of a this compound derivative to adapt its conformation can be a key factor in achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is invaluable in drug discovery as it allows for the prediction of the activity of novel compounds and provides insights into the molecular properties that are most important for biological function. semanticscholar.org

For derivatives of this compound and related structures, QSAR models have been successfully developed to predict a range of biological activities, including antiviral, antibacterial, and anticancer effects. nih.govsemanticscholar.orgresearchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. semanticscholar.orgresearchgate.net

In a study of 2-amino-6-arylsulfonylbenzonitriles as HIV-1 reverse transcriptase inhibitors, QSAR models were established using techniques such as multiple linear regression (MLR), support vector machines (SVM), and neural networks. nih.gov These models were able to predict the anti-HIV-1 activity and binding affinity of the compounds with a high degree of accuracy. nih.gov Similarly, QSAR studies on benzimidazole (B57391) derivatives have been used to predict their antibacterial activity against Pseudomonas aeruginosa. semanticscholar.org

The development of robust and predictive QSAR models relies on the careful selection of training and test sets, as well as rigorous validation procedures. semanticscholar.org Once validated, these models can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing, thereby accelerating the drug discovery process.

Elucidation of Pharmacophoric Features for Target Interaction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Identifying the key pharmacophoric features of a series of active compounds is a crucial step in understanding their mechanism of action and in designing new, more potent and selective molecules. nih.gov

For derivatives of this compound, pharmacophore modeling can help to identify the essential functional groups and their spatial arrangement required for binding to a particular target. These features typically include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positively or negatively ionizable groups. nih.gov

In the context of soluble epoxide hydrolase inhibitors, the amide group of pyridinone derivatives was identified as a primary pharmacophore, playing a key role in the interaction with important amino acids in the enzyme's active site. brieflands.com Similarly, for BACE-1 inhibitors, the amino groups of 2-aminothiazole (B372263) derivatives were found to form crucial hydrogen bonds with the target enzyme. mdpi.com

The elucidation of pharmacophoric features is often aided by molecular docking studies, which predict the binding mode of a ligand within the active site of its target. By analyzing the interactions between the ligand and the protein, it is possible to identify the key residues and functional groups involved in binding. This information can then be used to refine the pharmacophore model and to guide the design of new compounds with improved binding affinity.

Role of Specific Chemical Moieties on Efficacy and Selectivity

The benzamide (B126) core itself provides a rigid scaffold upon which various functional groups can be appended. The 2-amino group and the 6-chloro substituent are key features that influence the electronic properties and conformational preferences of the molecule. Modifications to the amide nitrogen, for example, by introducing different heterocyclic rings, have been shown to have a significant impact on activity. acs.org

In the development of PAK4 inhibitors, changing the piperazine ring to other heterocyclic secondary amines was not well tolerated, indicating that the conformation of the amide side chain is critical for activity. acs.org In another study, the introduction of a 2-amino-6H-1,3,4-thiadiazine moiety was found to be favorable for BACE-1 inhibition. mdpi.com

The nature of the substituents on the aromatic rings of the molecule also plays a critical role. In a series of soluble epoxide hydrolase inhibitors, the presence of lipophilic substituents in the para-position of a benzamide fragment produced the highest inhibitory effect. brieflands.com This is because the lipophilic groups can occupy a hydrophobic cavity in the active site, leading to stronger binding. brieflands.com Conversely, the placement of hydrophilic substituents in the same position significantly reduced the enzyme inhibition efficacy. brieflands.com

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

No specific molecular targets for 2-Amino-6-chlorobenzamide have been identified or validated in the reviewed scientific literature. Research on related benzamide (B126) derivatives points to a wide range of biological targets, but these findings cannot be directly attributed to this compound.

Cellular Pathway Modulation Studies

No studies were found that specifically investigate the ability of this compound to induce apoptosis or cause cell cycle arrest. While some substituted benzamides and N-acylbenzamides have been shown to cause apoptosis and cell cycle arrest in cancer cell lines, these findings are specific to the derivatives studied and cannot be extrapolated to this compound. nih.govd-nb.inforesearchgate.net

Modulation of Signaling Pathways (e.g., Hedgehog pathway as an example for related compounds)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of adult stem cells and tissue repair. nih.govwikipedia.org Aberrant activation of this pathway has been linked to the development and progression of various cancers. wikipedia.orgoncotarget.com The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic, Desert, or Indian Hedgehog) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors. oncotarget.comnih.gov These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. nih.gov

Dysregulation of the Hh pathway can occur through ligand-dependent or ligand-independent mechanisms. oncotarget.com Ligand-dependent activation involves the overexpression of Hh ligands, while ligand-independent activation often results from mutations in key pathway components like PTCH or SMO. oncotarget.com Given its role in tumorigenesis, the Hh pathway has become a significant target for cancer therapy. wikipedia.org

While direct studies on the modulation of the Hedgehog pathway by this compound are not extensively documented in the provided search results, the pathway serves as a critical example of how related small molecules can exert their biological effects. For instance, in certain cancers, the Hh pathway is activated in a paracrine or autocrine manner, contributing to the growth and survival of tumor cells. oncotarget.com Small molecule inhibitors have been developed to target various points in this pathway, most notably SMO. wikipedia.org For example, studies on trisomic neural progenitor cells have shown that modulating the Sonic Hedgehog (SHH) pathway with an agonist can normalize gene expression and rescue perturbed neural lineage specification, highlighting the pathway's druggability. frontiersin.org

Furthermore, research into related benzamide structures has shown their potential as inhibitors of various enzymes, which can be a mechanism for modulating signaling pathways. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov This indicates that the benzamide scaffold can be tailored to interact with specific biological targets and modulate their activity.

The investigation of how compounds like this compound could potentially modulate the Hedgehog pathway would likely involve assessing their ability to interfere with ligand binding, inhibit the activity of SMO, or affect the function of downstream components like the GLI transcription factors. The complexity of the Hh pathway, including its crosstalk with other signaling networks such as PI3K, MAPK, and Wnt, presents multiple avenues for therapeutic intervention. oncotarget.com

Receptor Binding Affinity and Selectivity Profiling

The biological activity of a compound is intimately linked to its ability to bind to specific molecular targets, such as receptors and enzymes. The affinity with which a compound binds to its target and its selectivity for that target over others are critical determinants of its therapeutic efficacy and potential side effects.

Currently, detailed public information specifically outlining the comprehensive receptor binding affinity and selectivity profile of this compound is limited in the provided search results. However, the study of related benzamide compounds provides insights into the potential interactions of this chemical class. For example, research on N-(2-aminoethyl)-4-chlorobenzamide analogues has demonstrated their activity as inhibitors of monoamine oxidase-B (MAO-B). nih.gov The potency of these compounds was found to be influenced by steric and hydrophobic effects, underscoring the importance of the chemical structure in determining binding affinity. nih.gov

To comprehensively characterize the bioactivity of this compound, a systematic profiling against a panel of receptors, ion channels, and enzymes would be necessary. Such studies typically involve radioligand binding assays or enzymatic assays to determine the compound's potency (often expressed as IC₅₀ or Kᵢ values) at various targets. This approach allows for the identification of primary targets and potential off-target interactions.

The structural alerts within this compound, such as the amino and chloro substitutions on the benzamide core, suggest the potential for interactions with a range of biological macromolecules. The amino group can act as a hydrogen bond donor, while the chloro group can participate in halogen bonding and hydrophobic interactions. These features could contribute to its binding affinity and selectivity for specific protein targets.

Biomedical and Chemical Biology Applications of 2 Amino 6 Chlorobenzamide

Utility as an Intermediate in Medicinal Chemistry

2-Amino-6-chlorobenzamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and heterocyclic systems. Its structure is a key component for building molecules with desired pharmacological properties. The presence of reactive sites—the amino and amide groups—allows for further chemical modifications, making it a foundational scaffold in drug discovery programs.

A significant application of this compound is in the synthesis of quinazolinone derivatives. For example, the cyclisation of this compound with 3,4-dihydroxybenzaldehyde (B13553) can be performed to produce 6-chloro-2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one. nih.gov Quinazolinones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects, highlighting the importance of this compound as a precursor to therapeutically relevant scaffolds.

Development of Novel Therapeutic Agents

The this compound core structure has been integrated into various novel molecules designed to act as therapeutic agents against a range of diseases.

The benzamide (B126) structure is a well-known pharmacophore in the design of anticancer agents. Derivatives of this compound have been explored for their potential to inhibit the growth of cancer cells. For instance, the synthesis of 2-(3,4-dihydroxyphenyl)-6-chloroquinazolin-4(3H)-one, derived from this compound, yielded a compound that was evaluated for its biological activity. nih.gov While this specific study focused on its role as an allosteric inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H, the quinazolinone scaffold itself is a prominent feature in many potent anticancer drugs that target enzymes like tyrosine kinases. nih.govnih.gov

Furthermore, research into related chlorobenzamide structures has shown significant promise. Studies on N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide demonstrated potent enzyme inhibitory activity, which is a common mechanism for anticancer drugs. researchgate.net The development of various amide derivatives of 1,2,3-triazole-benzofuran hybrids has also yielded compounds with powerful anticancer activity against several human cancer cell lines. alfa-chemical.com

Table 1: Anticancer Activity of Related Benzamide Derivatives

| Compound | Target Cancer Cell Line | Activity (IC₅₀) | Source |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | Urease (Enzyme Inhibition Model) | 0.0087 µM | researchgate.net |

| 2–(3,4-dihydroxyphenyl)-6-chloroquinazolin-4(3H)-one (10) | HIV-1 Ribonuclease H (Related to Cancer Drug Development) | Not specified | nih.gov |

| Amide derivatives of 1,2,3-triazole-benzofuran hybrids (9a-j) | MCF7, A549, A2780, PC3 | 0.013 µM to 21.8 µM | alfa-chemical.com |

Benzamide derivatives are recognized for their antimicrobial properties. researchgate.net The core structure of this compound can be found in more complex molecules designed to combat microbial and bacterial infections. Research has focused on synthesizing new series of benzamide derivatives and evaluating their effectiveness against a panel of pathogens.

For example, various 2,6-dichlorobenzamide (B151250) derivatives have been synthesized and shown to possess a broad spectrum of activity against microorganisms, with Minimum Inhibitory Concentration (MIC) values indicating their potential as antimicrobial agents. researchgate.net Similarly, studies on other 2-chlorobenzamide (B146235) derivatives have confirmed their antibacterial and antimicrobial properties. researchgate.net The synthesis of novel benzenesulfonamide (B165840) derivatives incorporating a thiazole (B1198619) moiety has also resulted in compounds with promising antibacterial activity against pathogens like Pseudomonas aeruginosa. researchgate.net

Table 2: Antimicrobial Activity of Related Benzamide Derivatives

| Derivative Class | Tested Microorganism | Activity (MIC) | Source |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives | Staphylococcus aureus, Bacillus subtilis, Candida albicans | 1.95 to 500 µg/ml | researchgate.net |

| 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives | Staphylococcus aureus | 0.25–0.5 µg/mL | researchgate.net |

| Thiazole derivatives (benzenesulfonamides) | Pseudomonas aeruginosa | Potent activity reported | researchgate.net |

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are significant targets in the treatment of neurodegenerative conditions like Parkinson's disease. Inhibitors of this enzyme can help restore neurotransmitter balance. Halo-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as potent, competitive, and reversible inhibitors of MAO-B. nih.gov

While direct studies on this compound for this purpose are limited, its structural motifs are highly relevant. Research on closely related structures, such as 2-amino-6-nitrobenzothiazole-derived hydrazones, has identified compounds with exceptionally potent and selective MAO-B inhibitory activity, with IC₅₀ values in the nanomolar range. For instance, one such derivative showed an IC₅₀ value of 1.8 nM for MAO-B. This demonstrates that the aminobenzothiazole scaffold, a close relative of aminobenzamide, is a promising framework for developing new therapies for neurodegenerative diseases.

Applications in Organic Synthesis as a Building Block

Beyond its direct applications in medicinal chemistry, this compound is a valuable building block in broader organic synthesis. Its functional groups allow it to participate in a variety of chemical reactions to form more complex molecular architectures. A key use is in the synthesis of heterocyclic compounds, which are foundational to many areas of chemistry, including materials science and agrochemicals.

One prominent example is its use in preparing quinazolinone derivatives through condensation reactions. nih.gov The reaction of 2-aminobenzamides with aldehydes is an efficient method for constructing this important heterocyclic system. The versatility of this compound as a starting material makes it a useful component in the synthetic chemist's toolbox for creating diverse and functionally rich molecules.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation 2-Amino-6-chlorobenzamide Analogues

The chemical scaffold of this compound is a versatile platform for generating next-generation analogues aimed at specific biological targets. A significant area of research is the development of potent and selective inhibitors for various enzymes and protein-protein interactions.

One notable example is the design of inhibitors for PB1 (PBRM1), a bromodomain-containing protein within the PBAF chromatin remodeling complex, which is a target in cancer therapy. researchgate.netnih.gov Starting from the this compound core, researchers have synthesized derivatives like LM146. This was achieved by reacting this compound with 4-chlorobutanoyl chloride to produce an intermediate, which then undergoes further cyclization and modification. nih.govdrugbank.com LM146 has demonstrated potent and selective inhibition of the second and fifth bromodomains of PB1. researchgate.netscispace.com

The synthesis of these next-generation analogues often involves multi-step reactions. For instance, this compound can be prepared by the hydrolysis of 2-amino-6-chlorobenzonitrile (B183317). nih.govdrugbank.com This starting material is then used in various coupling and cyclization reactions. For example, it can be reacted with different aldehydes to form quinazolinone derivatives. nih.govtandfonline.com These quinazolinones are another class of compounds with significant biological activity, including potential as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. tandfonline.com

The structural modifications on the this compound scaffold are guided by structure-activity relationship (SAR) studies to enhance potency and selectivity. These modifications can include the introduction of different substituents on the phenyl ring or the alteration of the side chains attached to the amino or amide groups. nih.gov

Table 1: Examples of this compound Analogues and their Synthesis

| Analogue Name | Synthetic Precursor(s) | Key Reaction Type | Reported Application/Target | Reference |

|---|---|---|---|---|

| 2-Chloro-6-(4-chlorobutanamido)benzamide | This compound, 4-chlorobutanoyl chloride | Acylation | Intermediate for PB1 inhibitors | nih.govdrugbank.com |

| LM146 | 2-Chloro-6-(4-chlorobutanamido)benzamide | Cyclization/Further Modification | Potent and selective PB1 inhibitor | researchgate.netscispace.com |

| 2-(2-Chloro-6-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivative | This compound, 2-chloro-6-fluorobenzaldehyde | Condensation/Cyclization | PBRM1 Bromodomain Inhibitor | nih.gov |

| 2-(3,4-Dihydroxyphenyl)-6-chloroquinazolin-4(3H)-one | 2-Amino-5-chlorobenzamide, 3,4-dihydroxybenzaldehyde (B13553) | Condensation/Cyclization | HIV-1 Ribonuclease H Inhibitor | tandfonline.com |

Advanced Mechanistic Characterization at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced analytical techniques are being employed to elucidate these mechanisms.

For derivatives targeting bromodomains like PB1, techniques such as protein-detected NMR fragment screening are utilized to identify initial hits and understand binding interactions. nih.gov These studies reveal which amino acid residues are involved in the binding, providing a roadmap for further optimization. For instance, in the development of PBRM1-BD5 inhibitors, it was found that introducing a chlorine atom at the C-5 position of a quinazolinone scaffold (derived from a related aminobenzamide) improved binding affinity more than tenfold through the formation of a halogen bond with the backbone carbonyl of a methionine residue (Met731). nih.gov

Kinetic studies are also essential to determine the mode of inhibition. For example, some benzothiazole-hydrazone derivatives, another class of compounds accessible from aminobenzamide-like precursors, have been shown to be competitive-type reversible inhibitors of monoamine oxidase (MAO) enzymes. researchgate.net The relative potencies of these compounds are often rationalized by considering steric and hydrophobic effects within the enzyme's active site. nih.gov

Furthermore, spectroscopic methods like NMR are used to confirm structural features that influence mechanism, such as intramolecular hydrogen bonds. In one study on 2-acetamidobenzamide (B1266129) derivatives, the presence of an intramolecular hydrogen bond was confirmed by observing the behavior of NH2 proton signals at different temperatures in DMSO-d6. nih.gov This type of structural feature can be critical for maintaining the conformation required for biological activity.

Translational Research and Pre-Clinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. mdpi.com For compounds derived from this compound, this involves moving promising candidates from laboratory synthesis to preclinical studies to evaluate their potential as therapeutic agents.

Derivatives of this compound have shown potential in oncology. For example, inhibitors of the SWI/SNF complex, for which PB1 is a key component, have progressed from preclinical research into clinical trials for various cancer types. researchgate.net This indicates a promising trajectory for developing effective cancer therapeutics based on this scaffold. researchgate.net The goal of these preclinical studies is to assess the efficacy and safety of new compounds in cellular and animal models of disease. researchgate.net

The development of potent and selective inhibitors is a key focus. For instance, the derivative LM146 shows a ~34-fold selectivity for the fifth bromodomain of PB1 over the related protein SMARCA2, which is a significant step in developing targeted therapies with potentially fewer side effects. researchgate.netscispace.com

The journey from a laboratory compound to a clinical candidate is long and requires extensive preclinical evaluation. This includes studies on pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). While specific preclinical data for this compound itself is not extensively published in the context of drug development, the progress of its derivatives highlights the therapeutic potential of this chemical class.

Sustainable and Scalable Synthetic Methodologies

As the potential applications of this compound and its analogues expand, the development of sustainable and scalable synthetic methods becomes increasingly important. Traditional chemical syntheses often rely on harsh reagents, organic solvents, and energy-intensive processes. Modern research is focused on creating greener and more efficient alternatives.

A notable advancement is the use of a water extract of pomelo peel ash (WEPPA) for the hydration of nitriles to amides. nih.gov This method allows for the synthesis of this compound from 2-amino-6-chlorobenzonitrile in an environmentally benign solvent system, avoiding the need for transition metals or external bases. nih.gov This protocol has been successfully scaled up to the 100 mmol level, demonstrating its practical applicability for larger-scale production. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, is another promising green methodology. A solvent-free, metal-free method for synthesizing quinazolin-4(3H)-one derivatives from 2-aminobenzamides and aldehydes has been developed using ball milling with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. beilstein-journals.org This approach offers high yields and is considered an eco-friendly alternative to traditional solution-based protocols. beilstein-journals.org The scalability of such mechanochemical reactions is an active area of research, aiming to bridge the gap between laboratory-scale findings and industrial production. sciencesconf.org

These sustainable methods not only reduce the environmental impact of chemical synthesis but can also lower production costs by using renewable resources and minimizing waste.

Table 2: Comparison of Synthetic Methodologies for this compound and its Derivatives

| Methodology | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Conventional Hydrolysis | Hydrolysis of nitriles in aqueous solutions. | Established method. | Synthesis of this compound from its nitrile. | nih.govdrugbank.com |

| WEPPA-Mediated Hydrolysis | Uses water extract of pomelo peel ash as a green medium. | Eco-friendly, avoids transition metals and organic solvents, scalable. | Synthesis of this compound. | nih.gov |

| Mechanochemical Synthesis | Solvent-free reaction via ball milling with DDQ. | Green, high efficiency, metal-free. | Synthesis of quinazolin-4(3H)-one derivatives from 2-aminobenzamides. | beilstein-journals.org |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Amino-6-chlorobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : A widely used method involves condensation of 2-Amino-6-chlorobenzoic acid derivatives with acyl chlorides. For example, reacting 2-Amino-6-chlorobenzoic acid with ethyl oxalyl chloride under anhydrous conditions yields the benzamide derivative. Optimization includes controlling stoichiometry (e.g., 1:1.1 molar ratio of benzamide to acyl chloride), using inert atmospheres, and refluxing in ethanol for crystallization . Reaction efficiency can be improved by monitoring intermediates via thin-layer chromatography (TLC) and adjusting solvent polarity during purification.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Verify molecular composition (e.g., C, H, N content) against theoretical values (e.g., C: 48.8%, H: 4.10%, N: 10.35%) .

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amide carbonyl at ~168 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 185.05 for CHClNO).

- Melting Point Analysis : Compare observed values (e.g., 190–193°C) with literature data to assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Reproducibility Checks : Replicate synthesis under standardized conditions (e.g., solvent, cooling rate).

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or hydrate formation.

- Cross-Validation : Compare data with authoritative databases like NIST Chemistry WebBook, which provides verified thermochemical and spectral profiles .

Q. What strategies are effective in elucidating the mechanism of action of this compound in bromodomain inhibition studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding interactions with bromodomain cavities (e.g., BRD4).

- Cellular Assays : Measure IC values in cancer cell lines (e.g., MV4-11 leukemia) to assess potency .

- Structural-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., chloro, trifluoromethyl) to identify critical functional groups for binding .

Q. How do structural modifications at specific positions of the benzamide scaffold influence the compound's bioactivity and selectivity?

- Methodological Answer :

- Position-Specific Substitution : Introduce halogens (e.g., Br at position 5) or electron-withdrawing groups (e.g., CF) to modulate electron density and steric effects.

- In Vitro Testing : Compare inhibition kinetics (e.g., K values) across modified analogs using enzyme-linked assays.

- Computational Modeling : Apply density functional theory (DFT) to predict electronic effects on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.